tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate: is a complex organic compound with the molecular formula C11H20N2O2 It is characterized by a bicyclic structure that includes a carbamoyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the carbamoyl group: This step often involves the use of reagents such as carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
- REL- (1R,5S,6S)-6-氨基-3-氮杂双环 [3.1.0]己烷-3-羧酸叔丁酯
Uniqueness
tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure and the presence of both carbamoyl and tert-butyl ester groups make it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl (1R,3S,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAGXRRGXCNITB-PRJMDXOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@H]1C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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